Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
Overview
Description
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring substituted with a piperidine moiety and a methyl ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Pyridazine derivatives, which include methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Pharmacokinetics
The compound’s molecular weight of 22126 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce reduced pyridazine derivatives. Substitution reactions can introduce various functional groups onto the pyridazine ring .
Scientific Research Applications
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound with applications in treating various diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-3-carboxylate share structural similarities with Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate.
Piperidine Derivatives: Compounds like piperidine-3-carboxylate and piperidine-4-carboxylate are structurally related.
Uniqueness
This compound is unique due to the combination of the pyridazine and piperidine moieties, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 6-piperidin-1-ylpyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)9-5-6-10(13-12-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZAECLJHHKKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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